1-(4-methoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-24-19(12-14-22-24)16-5-3-15(4-6-16)11-13-21-20(25)23-17-7-9-18(26-2)10-8-17/h3-10,12,14H,11,13H2,1-2H3,(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEHGBDPDQBSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea linkage, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that urea derivatives, including this compound, exhibit significant anticancer properties. In vitro assays demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that related pyrazole derivatives showed IC50 values ranging from 0.75 µM to 4.21 µM against H460 and A549 cell lines, indicating potential effectiveness in lung cancer treatment .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Urea derivatives have been shown to inhibit pro-inflammatory cytokines and pathways. For example, compounds with similar structures demonstrated inhibition of TNFα production in LPS-stimulated THP-1 cells with an EC50 value of 18 nM . This suggests that this compound may also exert similar anti-inflammatory effects.
Antibacterial and Antifungal Properties
Urea derivatives have been explored for their antimicrobial activities. A related study found that certain pyrazole-containing ureas exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 250 µg/mL . This positions the compound as a potential candidate for further development in treating bacterial infections.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The urea moiety can interact with enzymes involved in inflammatory processes and cancer progression.
- Cytokine Modulation : By inhibiting cytokine release, the compound may reduce inflammation and tumor growth.
- Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their anticancer activity. Among them, one derivative exhibited IC50 values as low as 0.067 µM against Aurora-A kinase, a target implicated in cancer cell proliferation . This highlights the potential of structurally related compounds like this compound in cancer therapy.
Case Study 2: Anti-inflammatory Effects
A study focusing on pyrazole-based ureas revealed significant inhibition of neutrophil migration induced by IL-8, with IC50 values ranging from 10 nM to 55 nM for various derivatives . This suggests that the compound might similarly modulate immune responses.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs from the evidence:
Key Structural Differences and Implications
Electron-Donating vs. Withdrawing Groups :
- The target’s methoxy group contrasts with trifluoromethyl (SI98, ) and fluorine (Compound 19, ). Methoxy groups may improve solubility but reduce metabolic stability compared to fluorine-based substituents .
- Trifluoromethyl () increases lipophilicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration .
Heterocyclic Modifications: The oxadiazole in replaces the pyrazole’s ethyl chain, introducing a rigid, planar heterocycle. This could alter binding kinetics or solubility .
Molecular Weight and Complexity: The target (MW ~349.4) is lighter than fluorinated analogs (e.g., : MW ~420.3), suggesting better compliance with Lipinski’s rules for drug-likeness .
Preparation Methods
Suzuki-Miyaura Coupling for Pyrazole-Phenyl Bond Formation
The pyrazole ring is introduced via palladium-catalyzed cross-coupling between 4-bromophenethyl bromide and 1-methyl-1H-pyrazol-5-ylboronic acid.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Bromophenethyl bromide | 1.0 eq | Electrophile |
| 1-Methyl-1H-pyrazol-5-ylboronic acid | 1.2 eq | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2.5 eq | Base |
| DME/H₂O (3:1) | 0.2 M | Solvent |
| Temperature | 80°C | Reflux, 12 h |
Yield : 78–85%. Post-coupling, the bromide is converted to an amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
Reacting 4-methoxyphenyl isocyanate with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine in dichloromethane (DCM) at 25°C for 6 h yields the target urea.
Optimized Protocol
| Parameter | Value |
|---|---|
| 4-Methoxyphenyl isocyanate | 1.1 eq |
| Amine intermediate | 1.0 eq |
| Triethylamine | 1.5 eq |
| Solvent | DCM |
| Reaction time | 6 h |
| Workup | Precipitation in diethyl ether |
Yield : 89–92%. Characterization via NMR confirms urea formation (NH signals at δ 6.2–6.5 ppm).
Carbamoyl Chloride Route
Alternative synthesis uses 4-methoxyphenylcarbamoyl chloride and the pyrazole-containing amine.
Procedure
-
Generate carbamoyl chloride by treating 4-methoxyaniline with phosgene (COCl₂) in toluene at 0°C.
-
React with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine in DCM at 40°C for 1 h.
Yield : 85–88%. IR spectroscopy validates urea C=O stretch at 1640–1660 cm⁻¹.
Crystallization and Purification
Recrystallization from ethyl acetate/diethyl ether (1:3 v/v) produces colorless crystals. Twinning observed in XRD analysis necessitates refinement using SHELX software.
Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Hydrogen bonding | N–H⋯O chains along |
| Torsion angles | C2–C1–N1–C8 = 13.1(5)° |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate-amine coupling | 89–92 | >98 | High |
| Carbamoyl chloride route | 85–88 | >95 | Moderate |
The isocyanate route offers superior efficiency due to milder conditions and reduced byproducts.
Challenges and Optimization
-
Steric Hindrance : Bulky pyrazole substituents slow urea formation. Increasing reaction temperature to 50°C improves kinetics.
-
Byproduct Formation : Excess isocyanate leads to biuret side products. Stoichiometric control (1.1 eq isocyanate) mitigates this.
Industrial-Scale Considerations
Patent US20070093501A1 discloses continuous-flow reactors for urea synthesis, reducing phosgene handling risks. Automated crystallization systems enhance reproducibility .
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea, and how can reaction yields be improved?
Methodological Answer: The synthesis of urea derivatives often involves multi-step reactions, such as:
Coupling Reactions : Use of carbodiimides (e.g., EDC or DCC) to activate carboxylic acid intermediates for urea bond formation .
Cyclization : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones under acidic conditions, as demonstrated in structurally analogous compounds .
Optimization Strategies :
- Continuous Flow Synthesis : Reduces side reactions and improves reproducibility .
- Automated Reaction Monitoring : Real-time HPLC or GC-MS analysis ensures intermediate purity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the methoxyphenyl (δ ~3.8 ppm for OCH) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., methoxyphenyl and pyrazole) to confirm spatial orientation .
- Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates, given the urea moiety’s role in hydrogen bonding .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
- In Vitro Toxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace the methoxy group with ethoxy or halogen atoms to study electronic effects on receptor binding .
- Scaffold Hybridization : Fuse the pyrazole ring with oxadiazole or thiadiazole moieties to enhance metabolic stability .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or EGFR .
Q. How should researchers address contradictions in crystallography data for similar urea derivatives?
Methodological Answer:
- Thermal Ellipsoid Analysis : Compare anisotropic displacement parameters to identify disordered regions in the crystal lattice .
- Hydrogen Bonding Networks : Use Mercury software to map O–H···N or N–H···O interactions, which stabilize crystal packing .
- Validation via DFT Calculations : Compare experimental and computed bond lengths/angles to resolve discrepancies .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the urea nitrogen for transient solubility enhancement .
- Co-crystallization : Use co-formers like succinic acid to modify dissolution rates .
- Micellar Encapsulation : Employ PEGylated lipids to create nanoparticle formulations .
Q. How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorometric kits to identify interactions with CYP3A4 or CYP2D6 .
- Stable Isotope Tracing : Label the pyrazole ring with to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
